3-Methylfuran-2-carbaldehyde

Organic Synthesis Analytical Chemistry Separation Science

3-Methylfuran-2-carbaldehyde (C₆H₆O₂, MW 110.11) is a heterocyclic aromatic aldehyde featuring a furan ring substituted at the 2-position with a formyl group and at the 3-position with a methyl group. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of more complex furan-based molecules with potential applications in medicinal chemistry, fragrance and flavor chemistry, and material science.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 33342-48-2
Cat. No. B1594671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylfuran-2-carbaldehyde
CAS33342-48-2
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C=O
InChIInChI=1S/C6H6O2/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
InChIKeyDSMRYCOTKWYTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylfuran-2-carbaldehyde (CAS 33342-48-2): Chemical Profile and Procurement Considerations


3-Methylfuran-2-carbaldehyde (C₆H₆O₂, MW 110.11) is a heterocyclic aromatic aldehyde featuring a furan ring substituted at the 2-position with a formyl group and at the 3-position with a methyl group . This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of more complex furan-based molecules with potential applications in medicinal chemistry, fragrance and flavor chemistry, and material science . Its distinct substitution pattern, with the aldehyde moiety directly adjacent to the methyl group, differentiates it from other commercially available furan-2-carbaldehyde regioisomers and serves as a critical structural determinant for its reactivity and the properties of its downstream derivatives [1].

Heterocyclic aldehyde building block for furan-based molecule synthesis
Distinct 2-formyl-3-methyl substitution pattern relative to regioisomers
Supports medicinal chemistry, flavor, and material science research workflows

Why 3-Methylfuran-2-carbaldehyde Cannot Be Interchanged with Other Methylfuran-2-carbaldehydes


While all methyl-substituted furan-2-carbaldehydes share the same molecular formula (C₆H₆O₂) and comparable molecular weights, their structural isomerism results in significantly divergent physicochemical properties and chemical behaviors . For instance, the position of the methyl group relative to the reactive aldehyde functionality fundamentally alters the compound's electronic distribution, steric environment, and, consequently, its reactivity profile in condensation reactions, its spectroscopic signature, and its sensory characteristics [1]. A direct substitution of 3-Methylfuran-2-carbaldehyde with its regioisomer, 5-Methylfuran-2-carbaldehyde (CAS 620-02-0), would therefore not only fail to produce the intended synthetic intermediate but would also lead to a final product with entirely different biological or material properties, underscoring the necessity for precise, structure-specific procurement [2].

Regioisomer mismatch
5-Methylfuran-2-carbaldehyde (CAS 620-02-0) shares molecular formula but its different methyl position alters electronic and steric environment, potentially shifting reactivity and derivative properties.
Unsubstituted furfural comparison
Furan-2-carbaldehyde (furfural) lacks the 3-methyl group, leading to lower lipophilicity and altered spectroscopic signatures; direct substitution may not reproduce intended synthetic outcomes.

Quantitative Differentiation of 3-Methylfuran-2-carbaldehyde from Closest Analogs


Physicochemical Property Divergence: Boiling Point, Density, and Refractive Index vs. Regioisomers

3-Methylfuran-2-carbaldehyde exhibits a boiling point of 187.3°C, a density of 1.099 g/cm³, and a refractive index of 1.513, which are distinct from its unsubstituted parent furan-2-carbaldehyde (furfural) and its 5-methyl-substituted regioisomer [1]. Furfural (CAS 98-01-1) boils at 161-162°C and has a significantly higher density of ~1.16 g/cm³ . The 5-methyl isomer (CAS 620-02-0) also boils at ~187°C, but its density is reported as 1.107 g/cm³ and its refractive index is higher at 1.531 [2][3]. These variations are crucial for purification via distillation and for compound authentication.

Boiling point & density
Cross-study comparable
BP 187.3°C, d 1.099, n 1.513
Furfural BP 161–162°C, d ~1.16
5-Me isomer BP ~187°C, d 1.107, n 1.531
Distinct physical properties support compound authentication and purification.
Predicted density; experimental refractive index.
Organic Synthesis Analytical Chemistry Separation Science

Lipophilicity Contrast: Partition Coefficient (LogP) Differentiation for Drug Design

The calculated partition coefficient (LogP) for 3-Methylfuran-2-carbaldehyde is estimated at 1.17 to 1.23 [1][2]. This value is notably lower than that of furan-2-carbaldehyde (furfural), which has a predicted LogP of approximately 0.41 . The increased lipophilicity relative to the unsubstituted core is a direct consequence of the methyl group and can be leveraged to predict improved membrane permeability in biological systems, a critical parameter in the early stages of drug discovery for optimizing lead compounds.

Lipophilicity (LogP)
Cross-study comparable
LogP 1.17–1.23 vs. Furfural 0.41
Δ LogP +0.76 to +0.82
Higher lipophilicity may support ADME optimization in drug design.
Computational prediction; confirm experimentally.
Medicinal Chemistry Pharmacokinetics ADME

Derivatization Impact on Biological Activity: Antifungal Potency of a 3-Methylfuran-2-carbaldehyde-Derived Naphthoquinone

A study investigating dimeric naphthoquinones demonstrated that Compound 1-i, a derivative specifically synthesized from 3-methylfuran-2-carbaldehyde, exhibited the highest antifungal potential among the series tested, with a notable Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against Candida albicans [1]. While the study's primary focus was the final dimeric product, this result underscores the unique and non-substitutable role of the 3-methylfuran-2-carbaldehyde precursor in generating a lead compound with significant activity, as the activity is contingent on the specific structure derived from this aldehyde.

Derivative antifungal MIC
Supporting evidence
MIC 0.5 µg/mL
Against C. albicans (highest in series)
Precursor selection may influence derivative bioactivity profile.
Derivative-specific result; independent validation advised.
Antifungal Agents Medicinal Chemistry Candida albicans

Analytical Differentiation: Kovats Retention Index for GC-MS Identification

3-Methylfuran-2-carbaldehyde possesses a Kovats Retention Index (RI) of 1467 on a Carbowax 20M stationary phase, as reported in the context of coffee aroma compound identification [1]. This specific RI value serves as a definitive fingerprint for gas chromatographic identification and quantification, allowing analysts to distinguish it from other volatile furan derivatives, such as 2-acetylfuran (RI ~ 1500 on similar phases) and 5-methylfurfural (RI ~ 1110-1113 on non-polar phases) [2][3].

Kovats retention index
Cross-study comparable
RI 1467 (Carbowax 20M)
Distinct from 5-Me isomer (~1110 non-polar) and 2-acetylfuran (~1500)
Enables unambiguous GC-MS identification in complex matrices.
Validated for coffee aroma analysis.
Analytical Chemistry Flavor Chemistry GC-MS

Validated Application Scenarios for 3-Methylfuran-2-carbaldehyde Based on Quantifiable Differentiation


Scaffold for Antifungal Lead Optimization

Given the evidence that a derivative of 3-methylfuran-2-carbaldehyde demonstrates potent antifungal activity (MIC = 0.5 µg/mL against Candida albicans), this aldehyde should be prioritized as a key starting material in medicinal chemistry programs aimed at developing novel antifungal agents, particularly those targeting drug-resistant Candida species [1].

Internal Standard or Reference Compound for Coffee Aroma Analysis

With its well-defined Kovats Retention Index of 1467 on a Carbowax 20M column, 3-Methylfuran-2-carbaldehyde serves as an excellent internal standard or reference compound for GC-MS analysis of coffee and other roasted food volatiles, enabling reliable identification and quantification of key aroma impact compounds in these complex matrices [2].

Building Block for Fine-Tuning Drug Lipophilicity

The quantitative increase in LogP (Δ ~ 0.8) relative to furfural makes 3-methylfuran-2-carbaldehyde a strategic building block for medicinal chemists seeking to enhance the membrane permeability of a drug candidate while retaining the synthetic versatility of an aromatic aldehyde [3]. This property directly supports rational drug design and optimization efforts.

Application
Selection Property
Validation Focus
Antifungal lead optimization research
Derivative bioactivity screening context
MIC endpoint reproducibility in Candida models
Coffee aroma volatile analysis
Defined GC retention index (polar phase)
Co-elution check with other furan derivatives
Drug candidate lipophilicity optimization
Distinct LogP contribution relative to furfural
ADME assay correlation for designed derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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